molecular formula C17H14O4 B14758608 2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester

2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester

Katalognummer: B14758608
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: UICBYPJPPCKEAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety linked to an ethyl ester group, with a phenylethyl substituent containing two oxo groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, purification steps such as distillation and recrystallization are used to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: 2-(1,2-Dihydroxy-2-phenylethyl)benzoic acid ethyl ester.

    Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester involves its interaction with specific molecular targets. The oxo groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis in vivo, releasing the active carboxylic acid form, which may interact with enzymes and receptors, modulating various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid, ethyl ester: Lacks the phenylethyl substituent and oxo groups.

    2-Phenylethyl benzoate: Similar structure but without the oxo groups.

    2-Methoxybenzoic acid ethyl ester: Contains a methoxy group instead of the phenylethyl substituent.

Uniqueness

2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester is unique due to the presence of both the phenylethyl substituent and the oxo groups, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C17H14O4

Molekulargewicht

282.29 g/mol

IUPAC-Name

ethyl 2-(2-oxo-2-phenylacetyl)benzoate

InChI

InChI=1S/C17H14O4/c1-2-21-17(20)14-11-7-6-10-13(14)16(19)15(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI-Schlüssel

UICBYPJPPCKEAA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.